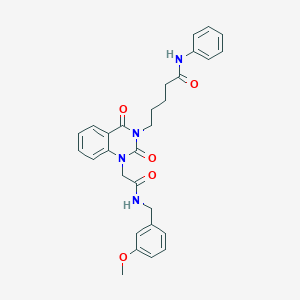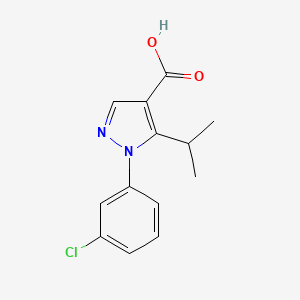
1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (hereafter referred to as CPPCA) is an organic compound with a variety of uses, particularly in scientific research. CPPCA is a white powder that is soluble in water and other organic solvents. It is a colorless solid at room temperature and is relatively stable under normal conditions. CPPCA is a relatively new compound, but has already been used in a variety of applications, from drug development to materials science.
Applications De Recherche Scientifique
Crystallographic and Structural Analysis
- The compound 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, similar in structure to the requested compound, demonstrates the importance of single-crystal X-ray analysis for unambiguous structure determination. It highlights the utility of these compounds in detailed structural analysis, which is crucial in pharmaceutical and material science research (Kumarasinghe, Hruby, & Nichol, 2009).
Nonlinear Optical Properties
- N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including compounds similar to the one , show potential as nonlinear optical (NLO) materials. These compounds, like 3c with a carboxylic acid group, exhibit significant nonlinearity, making them candidates for optical limiting applications (Chandrakantha et al., 2013).
Quantum Chemical Analysis
- The compound 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, closely related to the requested compound, has been studied using quantum chemical methods. This research provides insights into the molecular geometry, vibrational frequencies, and thermodynamic properties of such compounds, beneficial for theoretical chemistry and molecular engineering applications (Alaşalvar et al., 2014).
Pharmaceutical Research
- Pyrazole compounds, including those structurally related to the requested compound, have been investigated for their potential as antimicrobial and anticancer agents. Their synthesis and molecular docking studies help in understanding the interactions with biological targets and their efficacy in treating diseases (Katariya, Vennapu, & Shah, 2021).
Spectroscopic and Molecular Docking Analysis
- The analysis of molecular structures, vibrational spectra, and HOMO-LUMO analysis of pyrazole derivatives, like the one requested, is crucial in understanding their chemical properties. These studies, combined with molecular docking, provide insights into their potential inhibitory activities against various proteins, which is significant in drug discovery and development (ShanaParveen et al., 2016).
Antimicrobial Studies
- Certain pyrazole derivatives, structurally similar to the compound , have shown antimicrobial potential. Their synthesis and characterization, followed by molecular docking studies, suggest that specific structural features, like the Cl atom and carbothioamide group, are crucial for their antimicrobial activity (Sivakumar et al., 2020).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-5-propan-2-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8(2)12-11(13(17)18)7-15-16(12)10-5-3-4-9(14)6-10/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISKMRGGLXNDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

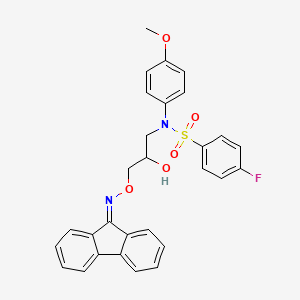

![2-{5-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetohydrazide](/img/structure/B2654905.png)
![N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2654906.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2654909.png)
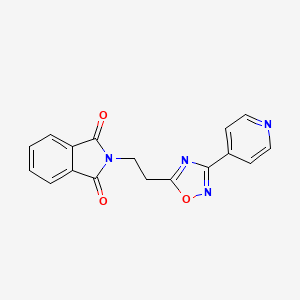

![ethyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propylchromen-7-yl]oxyacetate](/img/structure/B2654916.png)
![4-(diethylsulfamoyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-ethoxyphenyl)benzamide](/img/structure/B2654919.png)
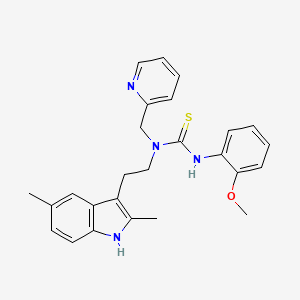
![Tert-butyl N-ethyl-N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2654922.png)
